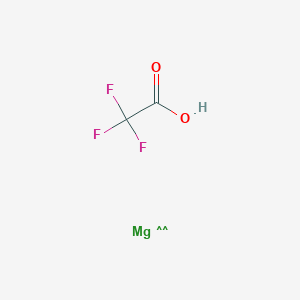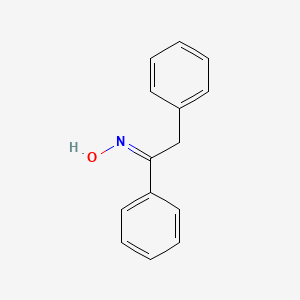
O-Desetheyl Candesartan Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desetheyl Candesartan Methyl Ester is a derivative of Candesartan, an angiotensin II receptor antagonist used primarily in the treatment of hypertension and heart failure. This compound is a metabolite of Candesartan and is known for its potent and selective antagonism of the angiotensin II type 1 receptor (AT1R). The molecular formula of this compound is C₂₃H₁₈N₆O₃, and it has a molecular weight of 426.43 .
Preparation Methods
The preparation of O-Desetheyl Candesartan Methyl Ester involves synthetic routes that typically include the use of various reagents and catalysts. One common method involves the hydrolysis of Candesartan Cilexetil, followed by esterification to obtain the methyl ester derivative . Industrial production methods often employ gradient reverse phase liquid chromatography (LC) and isocratic preparative LC to isolate and purify the compound . Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are extensively used to characterize the synthesized product .
Chemical Reactions Analysis
O-Desetheyl Candesartan Methyl Ester undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
O-Desetheyl Candesartan Methyl Ester has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the analysis of Candesartan and its metabolites. In biology and medicine, it is studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. The compound is also used in the pharmaceutical industry for the development of new angiotensin II receptor antagonists.
Mechanism of Action
The mechanism of action of O-Desetheyl Candesartan Methyl Ester involves the selective blocking of the angiotensin II type 1 receptor (AT1R) in various tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure . The compound’s molecular targets include the AT1R, and its pathways involve the renin-angiotensin-aldosterone system (RAAS) .
Comparison with Similar Compounds
O-Desetheyl Candesartan Methyl Ester is unique compared to other similar compounds due to its specific structure and potent antagonism of the AT1R. Similar compounds include Candesartan Cilexetil, Desethyl Candesartan Cilexetil, and various ethyl and oxo derivatives . These compounds share similar therapeutic applications but differ in their chemical structures and specific pharmacological properties .
Properties
CAS No. |
1203674-06-9 |
|---|---|
Molecular Formula |
C₂₃H₁₈N₆O₃ |
Molecular Weight |
426.43 |
Synonyms |
2,3-Dihydro-2-oxo-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-Benzimidazole-4-carboxylic Acid Methyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride](/img/structure/B1142311.png)

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)





